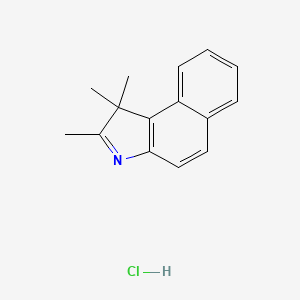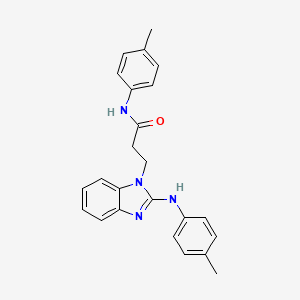
1-Benzimidazolepropionamide, N-benzyl-2-(benzylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzimidazolepropionamide, N-benzyl-2-(benzylamino)- is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzimidazolepropionamide, N-benzyl-2-(benzylamino)- typically involves the condensation of o-phenylenediamines with carboxylic acid derivatives or aldehydes . One common method includes the use of benzylamines and sodium azide, followed by a series of reactions such as C–H functionalization, transimination, ortho-selective azidation, and cyclization .
Industrial Production Methods
Industrial production methods for this compound often utilize metal-free, iodine-promoted synthesis from cyclohexanones and 2-aminopyridines . This method is advantageous due to its high yield and the ability to tolerate a wide range of substituents on both starting materials .
Chemical Reactions Analysis
Types of Reactions
1-Benzimidazolepropionamide, N-benzyl-2-(benzylamino)- undergoes various types of chemical reactions, including:
Oxidation: Using reagents like KMnO4 and OsO4.
Reduction: Employing agents such as H2/Ni and LiAlH4.
Substitution: Involving nucleophiles like RLi and RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, CrO3.
Reducing agents: H2/Ni, LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield benzimidazole derivatives with various functional groups, while reduction reactions can produce amines and other reduced forms of the compound .
Scientific Research Applications
1-Benzimidazolepropionamide, N-benzyl-2-(benzylamino)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzimidazolepropionamide, N-benzyl-2-(benzylamino)- involves its interaction with various molecular targets and pathways. In biological systems, it can affect the endocrine system of insects, leading to inhibition of development and acute lethality . In cancer cells, it may interfere with cellular processes, leading to inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): A broad-spectrum hybrid anticonvulsant.
Pyrimido[1,2-a]benzimidazoles: Known for their pharmacological use and biological activity.
Uniqueness
1-Benzimidazolepropionamide, N-benzyl-2-(benzylamino)- is unique due to its specific structure and the range of biological activities it exhibits. Its ability to act as an insect growth regulator and potential anticancer agent sets it apart from other benzimidazole derivatives .
Properties
CAS No. |
85145-43-3 |
|---|---|
Molecular Formula |
C24H24N4O |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-[2-(4-methylanilino)benzimidazol-1-yl]-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C24H24N4O/c1-17-7-11-19(12-8-17)25-23(29)15-16-28-22-6-4-3-5-21(22)27-24(28)26-20-13-9-18(2)10-14-20/h3-14H,15-16H2,1-2H3,(H,25,29)(H,26,27) |
InChI Key |
VXJDRLIUVOHBAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2CCC(=O)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


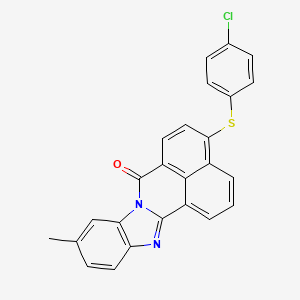

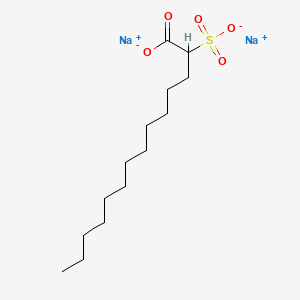
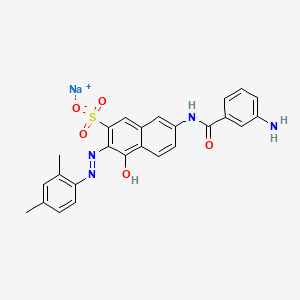
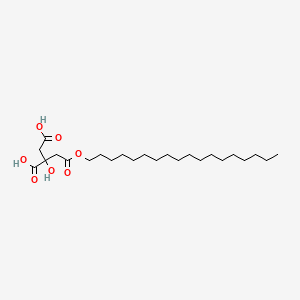


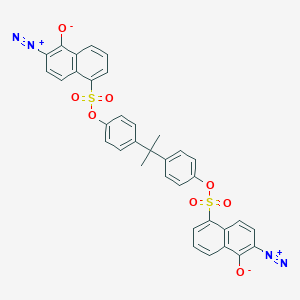
![9-ethyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12701321.png)


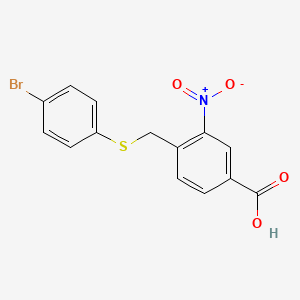
![1,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B12701349.png)
